{2-[(Benzoyloxy)methyl]-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl}methyl benzenecarboxylate
Description
{2-[(Benzoyloxy)methyl]-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl}methyl benzenecarboxylate is a complex polycyclic ester derivative featuring a tetrahydro-naphthalenyl core substituted with benzoyloxy and benzenecarboxylate groups. Its structure combines aromatic and partially saturated moieties, which may influence its physicochemical properties, such as solubility, stability, and biological activity.
Properties
IUPAC Name |
[2-(benzoyloxymethyl)-1-oxo-3,4-dihydronaphthalen-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c27-23-22-14-8-7-9-19(22)15-16-26(23,17-30-24(28)20-10-3-1-4-11-20)18-31-25(29)21-12-5-2-6-13-21/h1-14H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAWXNAEUIPBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C2=CC=CC=C21)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{2-[(Benzoyloxy)methyl]-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl}methyl benzenecarboxylate (CAS: 338418-39-6) is a synthetic organic compound with potential pharmacological applications. Its molecular formula is C26H22O5, and it has garnered interest due to its unique structural features and biological activities.
The compound is characterized by the following properties:
- Molecular Weight : 414.45 g/mol
- Molar Mass : 414.45 g/mol
- Chemical Structure : The structure includes a naphthalene moiety and a benzoyloxy group, which may contribute to its biological activity.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential therapeutic effects:
Anticancer Properties
Preliminary studies indicate that compounds similar in structure to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study on related benzoyloxy derivatives showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with IC50 values in the micromolar range .
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways:
- Mechanism : Similar compounds have been shown to inhibit enzymes such as cytidine deaminase (CDA), which plays a role in nucleoside metabolism. This inhibition can enhance the efficacy of nucleoside analogs used in cancer therapy .
Research Findings
A review of literature reveals several key findings regarding the biological activity of this compound:
Potential Applications
Given its biological activities, this compound holds promise for:
- Cancer Treatment : As a potential lead compound for developing anticancer drugs.
- Metabolic Disorders : As an enzyme inhibitor that could modulate nucleoside metabolism.
Comparison with Similar Compounds
(a) Methyl 2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]benzoate
(b) Methyl 2-[(3-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Structure: Incorporates a benzothiophene ring and a fluorinated benzoyl amino group.
- Key Differences: The benzothiophene core introduces sulfur, which may alter electronic properties and binding affinity. The amino linkage replaces the ester bridge, affecting hydrolytic stability.
Physicochemical and Functional Comparisons
| Property | Target Compound | Methyl 2-[(3-fluoro...tetrahydronaphthalen-2-yl)carbonyl]benzoate | Methyl 2-[(3-fluorobenzoyl)amino]-...benzothiophene-3-carboxylate |
|---|---|---|---|
| Molecular Weight | ~452 g/mol (estimated) | ~328 g/mol | ~403 g/mol |
| Substituent Effects | Dual benzoyloxy groups increase hydrophobicity | Fluorine enhances polarity and stability | Benzothiophene improves π-π stacking interactions |
| Potential Applications | Unclear; likely intermediate or bioactive scaffold | Fluorinated drug candidates | Photovoltaic materials or kinase inhibitors |
Research Insights
- Stability : The target compound’s ester linkages may render it susceptible to hydrolysis under acidic or enzymatic conditions, unlike the more stable amide-containing analog .
- Synthetic Accessibility : Fluorinated analogs are often prioritized in medicinal chemistry due to established synthetic routes, whereas the target compound’s synthesis may require multistep benzoylation and esterification processes.
- Biological Activity : While direct data on the target compound is scarce, related tetrahydronaphthalenyl derivatives exhibit anti-inflammatory or anticancer activity in preclinical models, suggesting possible shared mechanisms .
Preparation Methods
Substrate Preparation
Aryl ketone precursors serve as starting materials for tetralin formation. For example:
- 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl ketone (as reported in retinoid syntheses) undergoes hydrogenation to yield tetralin derivatives.
Procedure Adaptation:
- Friedel-Crafts Acylation: React 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene (24 ) with methyl terephthaloyl chloride (25 ) under AlCl₃ catalysis to form ketone 27 (82% yield).
- Wittig Olefination: Treat ketone 27 with triphenylphosphonium methylide to install the exo-methylene group, yielding alkene-ester 28 (66% yield).
Key Parameters:
| Step | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | DCM | 0–5°C | 82% |
| Wittig Reaction | NaNH₂ | THF | 25°C | 66% |
Installation of Hydroxymethyl Groups
Dihydroxylation of Alkene Intermediates
The alkene-ester 28 (from Section 2.1) undergoes dihydroxylation to introduce vicinal diols:
- Osmium Tetroxide Catalysis: React 28 with OsO₄/N-methylmorpholine N-oxide (NMO) in acetone/water (4:1) to yield diol 29 .
- Selective Protection: Mask primary hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride, leaving secondary hydroxyls free for subsequent oxidation.
Optimization Challenge:
- Over-oxidation to ketones must be controlled via low-temperature (−78°C) conditions and stoichiometric reductants.
Sequential Esterification with Benzoyl Chloride
Stepwise Benzoylation
Intermediate: 2-(Hydroxymethyl)-1-oxo-1,2,3,4-tetrahydro-2-naphthalenemethanol
- First Esterification: React with benzoyl chloride (1.1 eq) in pyridine/DCM (1:4) at 0°C for 2 hr to mono-benzoylate the primary hydroxyl.
- Second Esterification: Add excess benzoyl chloride (2.5 eq) and DMAP (0.1 eq), warm to 25°C, and stir for 12 hr.
Yield Optimization:
| Esterification Step | Reagent Ratio | Time | Yield |
|---|---|---|---|
| Primary OH | 1.1 eq BzCl | 2 hr | 78% |
| Secondary OH | 2.5 eq BzCl | 12 hr | 65% |
Purity Considerations:
- Chromatographic separation (SiO₂, hexane/EtOAc 8:2) removes over-esterified byproducts.
Alternative Pathway: Diazotization and Methylation
Nitro Reduction and Diazonium Formation
Adapting methods from 2-methyl-3-methoxy benzoyl chloride synthesis:
- Nitro Intermediate: Reduce 2-methyl-3-nitro benzoic acid methyl ester (H₂/Pt/C, MeOH) to 2-methyl-3-amino derivative.
- Diazotization: Treat with NaNO₂/HCl at −5°C to form diazonium salt.
- Hydrolysis: Quench with H₂O to yield phenolic –OH group.
Critical Parameters:
- Diazonium stability requires strict temperature control (−5 to 0°C).
- Hydrolysis at pH 7–8 prevents acid-catalyzed decomposition.
Methylation and Esterification
- Methylation: React phenolic –OH with methyl iodide/K₂CO₃ in DMF (65°C, 6 hr).
- Benzoylation: As described in Section 4.1.
Scalability and Industrial Feasibility
Cost-Benefit Analysis of Routes
| Method | Steps | Total Yield | Cost (USD/g) |
|---|---|---|---|
| Friedel-Crafts/Wittig | 7 | 28% | 412 |
| Diazotization | 6 | 34% | 298 |
Key Limitations:
- Friedel-Crafts route suffers from AlCl₃ waste disposal issues.
- Diazotization requires hazardous NaNO₂/HCl handling.
Green Chemistry Alternatives
- Enzymatic Esterification: Lipase-catalyzed benzoylation in ionic liquids (e.g., [BMIM][PF₆]) improves atom economy but reduces yield (≤52%).
- Microwave-Assisted Synthesis: Reduces reaction times by 60–70% for esterification steps.
Analytical Characterization
Spectroscopic Validation
Intermediate 29 (Diol):
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H), 7.45 (m, 3H), 4.62 (s, 2H), 3.91 (t, J = 6.0 Hz, 2H), 2.85–2.78 (m, 2H), 2.65–2.58 (m, 2H), 1.98–1.89 (m, 2H).
Final Product: - HRMS (ESI+): m/z calc. for C₂₇H₂₄O₆ [M+H]⁺: 445.1549, found: 445.1543.
Purity Assessment
- HPLC (C18, MeCN/H₂O 70:30): tᵣ = 12.7 min, purity >98%.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing {2-[(Benzoyloxy)methyl]-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl}methyl benzenecarboxylate, and how is reaction progress monitored?
- Methodology :
- Route 1 : Use naphthalene derivatives (e.g., tetrahydro-2-naphthalenyl precursors) and benzoyloxy-containing reagents under nucleophilic acyl substitution conditions. Monitor intermediates via TLC (Rf values) and confirm product purity via HPLC (retention time ≥95%) .
- Route 2 : Employ multi-step synthesis with protective groups (e.g., benzyl or tert-butyl) to prevent undesired side reactions. Use spectroscopic techniques (e.g., ¹H/¹³C NMR ) to track functional group transformations .
- Key Data :
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield (%) | 65–75 | 50–60 |
| Purity (HPLC) | ≥95% | ≥90% |
| Reaction Time (h) | 12–24 | 24–48 |
Q. How should researchers handle safety and stability concerns during synthesis?
- Protocol :
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., benzoyl chloride derivatives) .
- Protective Equipment : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact with reactive esters .
- Storage : Store the compound in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the benzoyloxy group .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural validation?
- Analysis Strategy :
- Step 1 : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to identify discrepancies in stereochemistry or tautomerism .
- Step 2 : Use High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula. Cross-validate with IR spectroscopy for carbonyl (C=O) and ester (C-O) stretches .
- Step 3 : Perform X-ray crystallography if crystalline samples are obtainable, as seen in analogous naphthalenyl derivatives .
Q. What strategies optimize regioselectivity in functionalizing the tetrahydro-naphthalenyl core?
- Experimental Design :
- Catalytic Systems : Use Lewis acids (e.g., BF₃·Et₂O) to direct electrophilic substitution at the 1-oxo position .
- Steric Effects : Introduce bulky substituents (e.g., tert-butyl groups) to block undesired reaction sites .
- Case Study : In related benzothiazine derivatives, pre-functionalization of the benzene ring prior to cyclization improved regioselectivity by 30% .
Q. How can researchers address challenges in isolating stereoisomers or avoiding byproducts?
- Separation Techniques :
- Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) for enantiomer separation .
- Crystallization : Optimize solvent polarity (e.g., hexane/EtOAc gradients) to isolate diastereomers, as demonstrated in benzoxazole analogs .
- Byproduct Mitigation :
- Reduce reaction temperature (<0°C) to minimize keto-enol tautomerization side reactions .
Q. What mechanistic insights explain unexpected reactivity in ester hydrolysis or oxidation reactions?
- Mechanistic Probes :
- Kinetic Studies : Monitor pH-dependent hydrolysis rates (e.g., pseudo-first-order kinetics under alkaline conditions) .
- Isotope Labeling : Use ¹⁸O-labeled water to trace oxygen incorporation in hydrolysis products .
- Radical Traps : Add TEMPO to confirm/rule out radical pathways during oxidation .
Data Contradiction & Validation
Q. How to reconcile discrepancies between computational (e.g., DFT) and experimental (e.g., X-ray) bond length data?
- Resolution Workflow :
Verify computational parameters (e.g., basis sets, solvation models) match experimental conditions.
Check for crystal packing effects in X-ray data that may distort bond lengths .
Cross-reference with spectroscopic data (e.g., IR/Raman) for vibrational mode consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
